Cas no 2287237-05-0 ((2S)-2-[(2R)-2-Amino-4-(methylsulfanyl)butanamido]propanoic acid trifluoroacetic acid)

(2S)-2-[(2R)-2-Amino-4-(methylsulfanyl)butanamido]propanoic acid trifluoroacetic acid is a synthetic peptide derivative featuring a stereospecific (2S,2R) configuration, ensuring high enantiomeric purity. The compound incorporates a methylsulfanyl group, enhancing its potential for biochemical interactions, particularly in studies involving sulfur-containing amino acid analogs. Its trifluoroacetic acid salt form improves solubility in polar solvents, facilitating handling in synthetic and analytical applications. This derivative is valuable for peptide synthesis, enzymatic research, and as a precursor in pharmaceutical development. The precise chiral centers and functional groups make it suitable for structure-activity relationship studies, offering researchers a well-defined intermediate for exploring biological pathways or designing novel bioactive molecules.
(2S)-2-[(2R)-2-Amino-4-(methylsulfanyl)butanamido]propanoic acid trifluoroacetic acid structure
2287237-05-0 structure
Product name:(2S)-2-[(2R)-2-Amino-4-(methylsulfanyl)butanamido]propanoic acid trifluoroacetic acid
CAS No:2287237-05-0
MF:C10H17F3N2O5S
MW:334.31259226799
CID:6602736
PubChem ID:163342509

(2S)-2-[(2R)-2-Amino-4-(methylsulfanyl)butanamido]propanoic acid trifluoroacetic acid Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-[(2R)-2-Amino-4-(methylsulfanyl)butanamido]propanoic acid trifluoroacetic acid
    • 2287237-05-0
    • EN300-6739902
    • (2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid; trifluoroacetic acid
    • Inchi: 1S/C8H16N2O3S.C2HF3O2/c1-5(8(12)13)10-7(11)6(9)3-4-14-2;3-2(4,5)1(6)7/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13);(H,6,7)/t5-,6+;/m0./s1
    • InChI Key: FFBGSHFDHRERCH-RIHPBJNCSA-N
    • SMILES: S(C)CC[C@H](C(N[C@H](C(=O)O)C)=O)N.FC(C(=O)O)(F)F

Computed Properties

  • Exact Mass: 334.08102731g/mol
  • Monoisotopic Mass: 334.08102731g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 294
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 155Ų

(2S)-2-[(2R)-2-Amino-4-(methylsulfanyl)butanamido]propanoic acid trifluoroacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6739902-2.5g
(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid, trifluoroacetic acid
2287237-05-0 95.0%
2.5g
$389.0 2025-03-13
Enamine
EN300-6739902-0.1g
(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid, trifluoroacetic acid
2287237-05-0 95.0%
0.1g
$48.0 2025-03-13
Enamine
EN300-6739902-5.0g
(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid, trifluoroacetic acid
2287237-05-0 95.0%
5.0g
$576.0 2025-03-13
Enamine
EN300-6739902-1.0g
(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid, trifluoroacetic acid
2287237-05-0 95.0%
1.0g
$199.0 2025-03-13
Enamine
EN300-6739902-0.25g
(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid, trifluoroacetic acid
2287237-05-0 95.0%
0.25g
$70.0 2025-03-13
Enamine
EN300-6739902-0.05g
(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid, trifluoroacetic acid
2287237-05-0 95.0%
0.05g
$32.0 2025-03-13
Enamine
EN300-6739902-0.5g
(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid, trifluoroacetic acid
2287237-05-0 95.0%
0.5g
$125.0 2025-03-13
Enamine
EN300-6739902-10.0g
(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid, trifluoroacetic acid
2287237-05-0 95.0%
10.0g
$855.0 2025-03-13

Additional information on (2S)-2-[(2R)-2-Amino-4-(methylsulfanyl)butanamido]propanoic acid trifluoroacetic acid

Comprehensive Overview of (2S)-2-[(2R)-2-Amino-4-(methylsulfanyl)butanamido]propanoic acid trifluoroacetic acid (CAS No. 2287237-05-0)

The compound (2S)-2-[(2R)-2-Amino-4-(methylsulfanyl)butanamido]propanoic acid trifluoroacetic acid (CAS No. 2287237-05-0) is a specialized amino acid derivative with significant potential in pharmaceutical research and biochemical applications. Its unique structure, featuring a methylsulfanyl group and a trifluoroacetic acid moiety, makes it a valuable intermediate in the synthesis of peptide-based therapeutics and enzyme inhibitors. Researchers are increasingly interested in this compound due to its role in modulating protein-protein interactions and its potential applications in drug discovery.

In recent years, the demand for custom peptide synthesis and modified amino acids has surged, driven by advancements in precision medicine and targeted therapies. The compound 2287237-05-0 aligns with these trends, as its chiral centers and functional groups enable precise molecular engineering. For instance, its (2S)-2-[(2R)-2-Amino configuration is critical for achieving stereoselective reactions, a key requirement in developing bioactive molecules with minimal side effects.

From a structural perspective, the inclusion of a methylsulfanyl group enhances the compound's lipophilicity, which is advantageous for improving cell membrane permeability in drug candidates. This property is particularly relevant in the design of CNS-targeting drugs, where blood-brain barrier penetration is a major challenge. Additionally, the trifluoroacetic acid component facilitates solubility in aqueous and organic solvents, simplifying purification processes during synthesis.

The compound's CAS No. 2287237-05-0 is frequently searched in academic and industrial databases, reflecting its growing importance in medicinal chemistry. Common queries include its synthetic routes, spectroscopic data, and compatibility with solid-phase peptide synthesis (SPPS). Researchers also explore its potential as a building block for macrocyclic peptides, a class of molecules gaining traction in oncology and infectious disease research.

Beyond its pharmaceutical applications, (2S)-2-[(2R)-2-Amino-4-(methylsulfanyl)butanamido]propanoic acid trifluoroacetic acid is studied for its role in biocatalysis. Enzymes such as transaminases and acyltransferases can utilize this compound as a substrate, enabling the production of chiral amines with high enantiomeric purity. This aligns with the broader industry shift toward green chemistry and sustainable synthesis methods.

In summary, CAS No. 2287237-05-0 represents a versatile and scientifically intriguing compound with multifaceted applications. Its structural complexity and functional diversity make it a focal point for researchers addressing challenges in drug development, peptide engineering, and biocatalytic transformations. As the scientific community continues to uncover its potential, this compound is poised to play a pivotal role in advancing next-generation therapeutics.

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